tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a dihydropyridine scaffold, with a tert-butyl carbamate group at the 5-position. This structure serves as a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules and intermediates. Derivatives of this compound, such as the 3-(aminomethyl)-substituted variant (CAS 1250997-56-8), are synthesized via reductive heterocyclization or condensation reactions, as demonstrated in , which reported a 54% yield for a related nitro-substituted analog . The tert-butyl group enhances solubility and stability, making it a preferred protective group in multi-step syntheses. Applications include its use in constructing quinoline-4-amines () and as a precursor for drug discovery .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-16-9/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYDLLYWMJNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound. This step often requires mild acidic or basic conditions to facilitate the cyclization process.
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Fusion with Pyridine Ring: : The isoxazole ring is then fused with a pyridine ring through a cycloaddition reaction. This step may involve the use of catalysts such as palladium or copper to promote the formation of the fused ring system.
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Introduction of the Tert-butyl Ester Group: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically carried out under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
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Reduction: : Reduction of the isoxazole ring can yield dihydroisoxazole derivatives, which may have different biological activities.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various substituted isoxazole and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Isoxazolo[4,5-c]Pyridine vs. Thiazolo[4,5-c]Pyridine
Replacing the isoxazole oxygen with sulfur yields thiazolo[4,5-c]pyridine analogs. Key differences include:
- Electron Density : Thiazole’s sulfur atom increases electron richness compared to isoxazole, altering reactivity in electrophilic substitutions.
- Synthetic Routes : Thiazolo derivatives (e.g., tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate, CAS 1253654-37-3) are often synthesized via halogenation or cyclization, with bromo substituents enabling cross-coupling reactions ().
- Applications : Thiazolo derivatives are intermediates in kinase inhibitors, while isoxazolo analogs are used in CNS-targeting agents .
Thieno[3,2-c]Pyridine Derivatives
Clopidogrel (), a thieno[3,2-c]pyridine derivative, highlights the pharmacological relevance of sulfur-containing bicyclic systems. Unlike the isoxazolo core, thieno derivatives exhibit enhanced metabolic stability, critical for antiplatelet activity .
Substituent Effects
Key Observations :
- Bromo Substituents: Enhance molecular weight and enable cross-coupling (e.g., MW 319.23 for bromo-thiazolo vs. 253.30 for aminomethyl-isoxazolo) .
- 7-Oxo Derivatives : Introduce ketone moieties for further functionalization, such as reductive amination .
Biological Activity
tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N₂O₄
- Molecular Weight : 253.30 g/mol
- CAS Number : 1250997-56-8
The compound features a unique isoxazole ring fused with a pyridine structure, which is known to influence its biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study reported that derivatives containing similar heterocyclic structures demonstrated potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhanced this activity compared to reference drugs .
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | E. coli | 15 |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using assays such as DPPH and ABTS. Results indicated that certain derivatives exhibited higher antioxidant activity than standard antioxidants like Vitamin C and Butylhydroxyanisole (BHA) .
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| tert-butyl derivative | 25 | 30 |
| Vitamin C | 40 | 50 |
Cytotoxic Activity
Cytotoxicity assays against cancer cell lines such as HeLa and MCF-7 have shown promising results:
- Case Study : In a recent study, tert-butyl derivatives displayed IC50 values in the micromolar range against HeLa cells, indicating significant cytotoxic effects. For example, one derivative showed an IC50 of 15.1 µM against HeLa cells and 18.6 µM against MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.1 |
| MCF-7 | 18.6 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Antioxidant Mechanism : It likely scavenges free radicals and enhances cellular antioxidant defenses.
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
